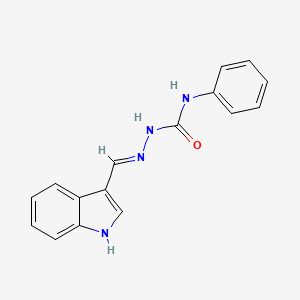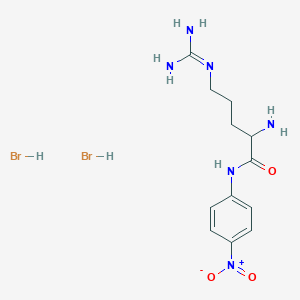![molecular formula C24H30ClN3O9P2 B14799301 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthoquine (phosphate) is a 4-aminoquinoline antimalarial drug that was first synthesized in 1986 by the Academy of Military Medical Sciences of the People’s Republic of China . It has shown significant potential as a broad-spectrum antiviral agent, particularly against coronaviruses . Naphthoquine (phosphate) is known for its potent antimalarial activity and is often used in combination with artemisinin derivatives for the treatment of uncomplicated malaria .
Métodos De Preparación
The synthesis of Naphthoquine (phosphate) involves several steps. One common method includes the reaction of p-aminophenol with various reagents under specific conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Naphthoquine (phosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert Naphthoquine (phosphate) into its reduced form.
Substitution: Substitution reactions often involve the replacement of specific functional groups with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Naphthoquine (phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Medicine: It is primarily used as an antimalarial drug, often in combination with artemisinin derivatives.
Mecanismo De Acción
The exact mechanism of action of Naphthoquine (phosphate) is not fully elucidated. it is believed to exert its antimalarial effects by inhibiting hemozoin biocrystallization in the digestive vacuole of late-stage parasites . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic heme and subsequent parasite death. In the case of its antiviral activity, Naphthoquine (phosphate) is thought to interfere with virus entry and post-entry replication .
Comparación Con Compuestos Similares
Naphthoquine (phosphate) is similar to other 4-aminoquinoline compounds such as chloroquine and hydroxychloroquine. it has shown better safety profiles and broader antiviral activity compared to these compounds . The slow elimination and apparent lack of toxicity make Naphthoquine (phosphate) a suitable partner drug for rapidly acting artemisinin derivatives .
Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Pyronaridine
- Lumefantrine
Naphthoquine (phosphate) stands out due to its potent antimalarial activity, broad-spectrum antiviral potential, and better safety profile .
Propiedades
Fórmula molecular |
C24H30ClN3O9P2 |
|---|---|
Peso molecular |
601.9 g/mol |
Nombre IUPAC |
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]naphthalen-1-ol;phosphoric acid |
InChI |
InChI=1S/C24H24ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h4-13,27,29H,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4) |
Clave InChI |
ZMANZJFJCCAHKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1=C(C2=CC=CC=C2C(=C1)NC3=C4C=CC(=CC4=NC=C3)Cl)O.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


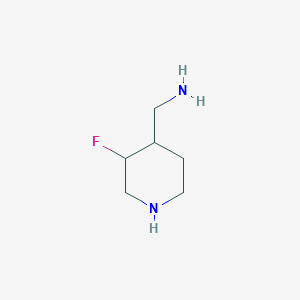
![9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)
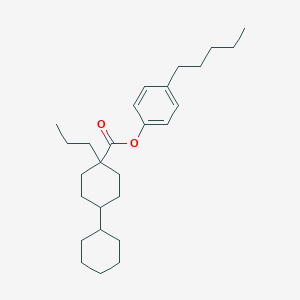
![[(1S,5R,8R,13R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14799224.png)

![tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14799237.png)
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
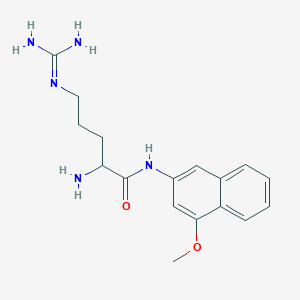
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
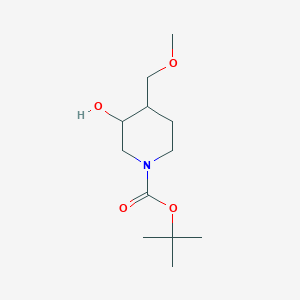
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
